molecular formula C21H15N5O6S B4581750 methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No. B4581750
M. Wt: 465.4 g/mol
InChI Key: XVGMDEWVASHHOK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential in various applications due to their unique chemical structures. The synthesis and analysis of its structure and properties are crucial for understanding its potential uses.

Synthesis Analysis

The synthesis of related thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multiple steps, including condensation reactions, cyclization, and sometimes decarboxylation processes. For example, some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines were prepared by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, followed by intramolecular cyclization (Westerlund, 1980).

Molecular Structure Analysis

The molecular structure is often confirmed through spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the preparation and molecular structure analysis of a related compound, 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e] [1, 2, 4] Triazolo [4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester, was determined using elemental analysis, IR spectrum, 1H NMR, 13C NMR, and X-ray crystal structure analyses, revealing intermolecular interactions that stabilize its supramolecular structure (Fathima et al., 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclization, leading to the formation of new heterocyclic compounds. The synthetic routes often involve interactions with azides, thiophenes, and nitriles to form the desired triazolo and pyrimidine fused rings.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are typically investigated using analytical techniques. These properties are essential for determining the compound's stability and suitability for further applications.

Chemical Properties Analysis

The chemical properties are closely related to the compound's reactivity and interactions with other chemicals. Studies on related compounds have shown a variety of reactions, including cyclization and substitution reactions, which are crucial for synthesizing derivatives with potential biological activities.

For further details and to explore more about the synthesis, structure, and properties of such compounds, the following references provide comprehensive insights:

  • Westerlund, C. (1980). The synthetic utility of heteroaromatic azido compounds. Part VI. Preparation of some 1H‐1,2,3‐triazolo[1,5‐a]thieno[3,2‐d]pyrimidines. Journal of Heterocyclic Chemistry. (source)
  • Fathima, N., Ziaulla, M., Banu, A., Panchamukhi, S. I., Khazi, I., & Begum, N. (2011). Synthesis, Spectroscopy and X-Ray Crystal Structure of 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e] [1, 2, 4] Triazolo [4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester. American Journal of Analytical Chemistry. (source)

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the synthetic utility of heteroaromatic azido compounds. These compounds have been synthesized through various chemical reactions, including the reaction of active methylene nitriles with substituted thiophenes and subsequent cyclization processes (Westerlund, 1980). The structural elucidation of these compounds provides a basis for understanding their chemical properties and potential reactivity.

Reactivity and Chemical Transformations

The reactivity of these compounds under different conditions has been extensively studied. For example, the Dimroth rearrangement has been applied to triazolothienopyrimidines, indicating a method for the interconversion of isomeric compounds under basic conditions, which is significant for synthesizing various derivatives with potential biological activities (Hamed et al., 2008). Such studies highlight the versatility of these compounds in chemical synthesis and the potential for creating a diverse array of biologically active molecules.

Potential Biological Activities

The antimicrobial activities of some thieno and furopyrimidine derivatives have been investigated, showing that specific compounds exhibit promising antibacterial properties against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Hossain & Bhuiyan, 2009). Such research is crucial in the ongoing search for new drugs to combat antibiotic-resistant bacteria.

Structural Studies

X-ray crystallography and other spectroscopic methods have been employed to determine the molecular and crystal structures of these compounds, providing insights into their conformation and the nature of their interactions in the solid state. These studies are essential for understanding the relationship between structure and reactivity or biological activity (Fathima et al., 2011).

properties

IUPAC Name

methyl 12-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6S/c1-11-16-19-23-18(24-25(19)10-22-20(16)33-17(11)21(27)30-2)15-8-7-14(32-15)9-31-13-5-3-12(4-6-13)26(28)29/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGMDEWVASHHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

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